Welcome to the BenchChem Online Store!
molecular formula C8H4F5NO2 B1658437 1-Nitro-4-(pentafluoroethyl)benzene CAS No. 60979-14-8

1-Nitro-4-(pentafluoroethyl)benzene

Cat. No. B1658437
M. Wt: 241.11 g/mol
InChI Key: NWBQMKBXBNAKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08247556B2

Procedure details

4-(1,1,2,2,2-Pentafluoroethyl)phenylamine was prepared from 1-Nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene similar to the procedure in preparation of 4-pentafluoroethyl-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-pentafluoroethyl-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:16])([F:15])[C:11]([F:14])([F:13])[F:12])=[CH:6][CH:5]=1)([O-])=O.FC(F)(C1C=CC(N)=CC=1OCCN1CCCC1)C(F)(F)F>>[F:15][C:10]([C:7]1[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=1)([F:16])[C:11]([F:12])([F:14])[F:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(F)(F)F)(F)F
Name
4-pentafluoroethyl-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(F)(F)F)(C1=C(C=C(C=C1)N)OCCN1CCCC1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(F)(F)F)(F)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.